molecular formula C3H8O3S B7797893 1-Propanesulfonic acid CAS No. 28553-80-2

1-Propanesulfonic acid

Cat. No. B7797893
CAS RN: 28553-80-2
M. Wt: 124.16 g/mol
InChI Key: KCXFHTAICRTXLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Propanesulfonic acid, also known as Sodium 1-propanesulfonate, is a sulfonate-containing compound . It is used in various applications including as a laboratory chemical .


Synthesis Analysis

The synthesis of 1-Propanesulfonic acid involves pressing solid polymer powders onto thin indium films .


Molecular Structure Analysis

The molecular structure of 1-Propanesulfonic acid is represented by the linear formula: CH3CH2CH2SO3Na · H2O . It has a molecular weight of 164.16 .


Physical And Chemical Properties Analysis

1-Propanesulfonic acid is a pale yellow powder at 20°C and 1013 hPa, with a slight odor . It has a melting point of approximately 177°C . It is soluble in water .

Scientific Research Applications

  • Alzheimer's Disease Treatment : 3-Amino-1-propanesulfonic acid has been investigated for its potential in treating Alzheimer's disease. A Phase II study found that it is safe, tolerable, and can reduce CSF Aβ42 levels in patients with mild-to-moderate Alzheimer's disease (Aisen et al., 2006).

  • Functional Materials Production : Oxiranemethanesulfonic acid sodium salt, derived from 1-propanesulfonic acid, is used in producing functional materials such as gelling agents, emulsifiers, and dye-protective agents due to its multi-functionality (Chen Zheng-guo, 2005).

  • Textile Industry : In textile research, propane sultone (3-hydroxy-1-propanesulfonic acid sultone) has been used to chemically modify cotton in organic solvents, increasing its sulfur content (Ward et al., 1972).

  • Carbon Dioxide Capture : The compound's integration into materials like polyethyleneimine supported on propanesulfonic-acid-functionalized mesoporous SBA-15 enhances CO2 adsorption capacity, crucial for environmental applications (Jie Liu et al., 2013).

  • Polymer Electrolyte Membrane Fuel Cells (PEMFC) : Propylsulfonic acid grafted on isatin unit has been developed for PEMFC, showing high proton conductivities and low water swelling (Soonho Lee et al., 2015).

  • Conductive Films for Solar Cells : 3-Hydroxy-1-propanesulfonic acid enhances the conductivity of poly(3,4-ethylenedioxythiophene):poly(styrene sulfonate) films, important for polymer solar cells applications (Zhiqiang Zhao et al., 2018).

  • HIV Inhibitors : Sulfonic acid polymers, including poly(2-acrylamido-2-methyl-1-propanesulfonic acid), have shown inhibitory effects on HIV-1 and HIV-2, opening avenues for potential therapeutic applications (Mohan et al., 1992).

  • Hydrogen Production : Triethylammonium–propanesulfonic acid tetrafluoroborate has been utilized as an electrolyte in water electrolysis for efficient hydrogen production (Fernanda Fiegenbaum et al., 2013).

  • Polyelectrolyte Hydrogels : Poly(2‐acrylamido‐2‐methyl‐1‐propanesulfonic acid) and its copolymer hydrogels, used in industry for their high swelling capacity, can be transformed into tough materials via sulfonate–Zr4+ metal‐coordination complexes, useful in biomedical and engineering applications (Yu et al., 2020).

  • Catalysis : Propylsulfonic acid-functionalized periodic mesoporous benzenesilicas have shown high catalytic activity in acid-catalyzed condensation reactions, significant for various industrial processes (Siegel et al., 2012).

Mechanism of Action

Tramiprosate, a 3-amino-1-propanesulfonic acid, was initially identified as an inhibitor of Aβ aggregation. It binds preferentially to soluble Aβ species, preventing the formation of fibrillary structures .

Safety and Hazards

1-Propanesulfonic acid can cause skin irritation and serious eye irritation . It may also cause respiratory irritation . It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray. Use of personal protective equipment and ensuring adequate ventilation is advised .

properties

IUPAC Name

propane-1-sulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H8O3S/c1-2-3-7(4,5)6/h2-3H2,1H3,(H,4,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCXFHTAICRTXLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H8O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0051231
Record name 1-Propanesulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0051231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Propanesulfonic acid

CAS RN

5284-66-2, 28553-80-2
Record name 1-Propanesulfonic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5284-66-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Propanesulfonic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005284662
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Propylsulfonic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028553802
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Propanesulfonic acid
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87882
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-Propanesulfonic acid
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1-Propanesulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0051231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Propanesulphonic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.023.741
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Propanesulfonic acid
Reactant of Route 2
Reactant of Route 2
1-Propanesulfonic acid
Reactant of Route 3
Reactant of Route 3
1-Propanesulfonic acid
Reactant of Route 4
1-Propanesulfonic acid
Reactant of Route 5
Reactant of Route 5
1-Propanesulfonic acid
Reactant of Route 6
1-Propanesulfonic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.